2,3-Diazabutadiene

Beschreibung

2,3-Diazabutadiene is the simplest conjugated azoalkene, characterized by a C=N-N=C backbone. This structural motif imparts a rich and varied reactivity to the molecule and its derivatives, making them valuable building blocks in organic synthesis. The presence of both π-electron systems and lone pairs on the nitrogen atoms allows these compounds to act as versatile ligands in organometallic chemistry. jyu.fi

The study of diazabutadienes has evolved significantly since their initial discovery. Early research focused on the synthesis and characterization of various substituted derivatives. A common and straightforward method for synthesizing N,N'-disubstituted 1,4-diazabutadienes involves the condensation reaction between glyoxal (B1671930) and two equivalents of a primary amine, such as an aniline. beilstein-journals.orgchemrxiv.org This approach has been widely used to prepare a vast library of diazabutadiene ligands with tailored steric and electronic properties. beilstein-journals.org

Initially, the chemistry of diazabutadienes was explored for their vibrant colors, a result of the extended conjugation, and their interesting coordination chemistry. nih.gov However, the scope of their application expanded dramatically with the discovery of their utility in the synthesis of heterocyclic compounds. Research has shown that 1,2-diaza-1,3-butadienes, a class to which this compound belongs, are powerful tools in organic synthesis. nih.gov They can participate in a variety of cycloaddition reactions, serving as precursors to a wide range of nitrogen-containing heterocycles. acs.org

A significant milestone in the evolution of diazabutadiene chemistry was the recognition of their role as precursors to N-heterocyclic carbenes (NHCs). beilstein-journals.org The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), a widely used NHC precursor, famously begins with the formation of a diazabutadiene intermediate. beilstein-journals.org This connection has firmly cemented the importance of diazabutadienes in the development of modern catalysis.

The academic significance of this compound and its derivatives is multifaceted, spanning organic synthesis, organometallic chemistry, and materials science. Their utility as versatile building blocks is a central theme in their contemporary research applications.

In organic synthesis, diazabutadienes are highly valued for their participation in cycloaddition reactions. They can act as heterodienes in Diels-Alder type reactions, as well as in [3+2] and [4+1] cycloadditions, providing access to a diverse array of five- and six-membered heterocyclic systems. acs.org For instance, substituted indoles and 1,2,3-triazoles can be synthesized from 1,2-diaza-1,3-diene precursors. acs.org While many of these reactions utilize substituted diazabutadienes, the fundamental reactivity is dictated by the this compound core. Unsubstituted 1,2-diaza-1,3-dienes, which are often generated in situ due to their potential instability, are also employed in the synthesis of certain indole (B1671886) derivatives. acs.org

In the realm of organometallic chemistry, diazabutadienes are prized as "non-innocent" ligands. Their ability to accept electron density allows them to stabilize metals in various oxidation states. jyu.fi The electronic structure and reactivity of metal-diazabutadiene complexes have been the subject of numerous computational and spectroscopic studies. acs.org These complexes have found applications in catalysis, with examples including their use in polymerization reactions and cross-coupling reactions. thieme-connect.com

The fundamental properties of the parent this compound molecule are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂H₄N₂ |

| Molecular Weight | 56.067 g/mol |

| CAS Registry Number | 503-27-5 |

| IUPAC Name | 2,3-Diazabuta-1,3-diene |

Table 1: Fundamental Properties of this compound. Data sourced from the NIST WebBook. nist.gov

Detailed research findings on the reactivity of the diazabutadiene scaffold are often reported for substituted derivatives. The table below provides examples of reaction types and the resulting heterocyclic products.

| Reaction Type | Reactant(s) | Product(s) |

| [4+1] Annulation | In situ generated azoalkenes and α-bromocarbonyls | Dihydropyrazoles and other aza-heterocycles |

| [4+2] Cycloaddition | 2-Arylmethyleneaminobenzothiazoles and phenylisocyanate | Dihydrotriazine derivatives |

| Aza Michael Addition | Anilines and 1,2-diaza-1,3-dienes | α-(N-arylamino)hydrazones (precursors to indoles) |

Table 2: Examples of Reactions Involving the Diazabutadiene Scaffold. These reactions typically involve substituted diazabutadienes. acs.org

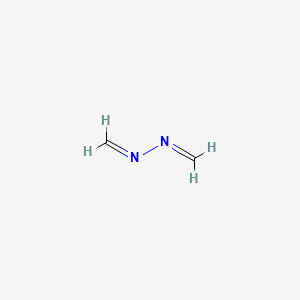

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

503-27-5 |

|---|---|

Molekularformel |

C2H4N2 |

Molekulargewicht |

56.07 g/mol |

IUPAC-Name |

N-(methylideneamino)methanimine |

InChI |

InChI=1S/C2H4N2/c1-3-4-2/h1-2H2 |

InChI-Schlüssel |

NBHLEUNJGNIKRR-UHFFFAOYSA-N |

Kanonische SMILES |

C=NN=C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,3 Diazabutadiene and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing the 2,3-diazabutadiene core rely on several foundational reaction types, including dehydrohalogenation, oxidative couplings, pyrolytic decomposition, and condensation reactions.

Dehydrohalogenation Approaches from Halogenated Precursors

The elimination of hydrogen halide from a suitable precursor, a process known as dehydrohalogenation, serves as a viable route to unsaturated systems like 2,3-diazabutadienes. google.com This approach typically involves the use of a base to facilitate the removal of a hydrogen and a halogen atom from adjacent carbons or a carbon and a nitrogen atom.

A key strategy involves the use of α-halo hydrazones, which can generate highly reactive 1,2-diaza-1,3-dienes in situ under basic conditions. mdpi.com For example, the dehydrohalogenation of α-halo N-acetyl hydrazones using a base like potassium carbonate can produce 1,2-diaza-1,3-diene systems. mdpi.com Similarly, the triethylamine-catalyzed dehydrohalogenation of hydrazonoyl halides is a known method to produce nitrilimines, which are related 1,3-dipolar species. arkat-usa.org

Further demonstrating this principle, the reaction of 1-aryl-1,4,4-trichloro-2,3-diazabutadienes with nucleophiles like ethylenediamine (B42938) showcases the reactivity of pre-formed halogenated diazabutadiene systems. rsc.org The chlorination of primary and secondary amines and amides, followed by dehydrohalogenation, can also yield azo-compounds. researchgate.net

Oxidative Coupling Strategies of Hydrazones

The oxidation of hydrazones presents an effective strategy for the synthesis of symmetrically substituted 2,3-diazabutadienes. This method involves the coupling of two hydrazone molecules through an oxidative process, often mediated by a metal catalyst.

A notable example is the treatment of benzophenone (B1666685) hydrazones with bis(acetylacetonato)copper(II), which results in the formation of 1,1,4,4-tetraryl-1,3-diazabutadienes in good yields. researchgate.netresearchgate.netniscpr.res.in The proposed mechanism involves the initial oxidation of the hydrazone to a diaryldiazomethane intermediate. researchgate.netniscpr.res.in This intermediate then decomposes under the influence of the copper catalyst to generate a carbenoid, which ultimately leads to the formation of the diazabutadiene product. researchgate.netresearchgate.netniscpr.res.in

Other oxidative systems have also been employed. For instance, azines can be synthesized from hydrazones using reagents like N-Bromosuccinimide (NBS). researchgate.net Furthermore, a copper-catalyzed oxidative coupling reaction between hydrazones and carbon tetrachloride (CCl₄) has been developed for the synthesis of novel halogenated aromatic dichlorodiazadienes. mdpi.comnih.govresearchgate.net

Table 1: Examples of Oxidative Coupling of Hydrazones

| Hydrazone Precursor | Oxidizing Agent/Catalyst | Product | Reference(s) |

|---|---|---|---|

| Benzophenone hydrazone | bis(acetylacetonato)copper(II) | 1,1,4,4-Tetraryl-1,3-diazabutadiene | researchgate.net, researchgate.net, niscpr.res.in |

| Various hydrazones | N-Bromosuccinimide (NBS) | Corresponding azines | researchgate.net |

| Halogenated hydrazones | Cu catalyst / CCl₄ | Halogenated dichlorodiazadienes | mdpi.com, nih.gov |

Pyrolytic Decomposition Methods from Heterocyclic Precursors

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can be utilized to synthesize certain compounds by breaking down complex heterocyclic precursors. researchgate.net The high-energy conditions of pyrolysis can induce fragmentation of the ring system, leading to the formation of stable molecules, including, in specific cases, diazabutadienes.

The thermal decomposition of nitrogen-rich heterocyclic compounds has been studied, revealing that the process is often initiated by the radical cleavage of C-N and C-C bonds. mdpi.com For instance, the pyrolysis of certain imidazolidinoannelated triazinylformic acid ethyl esters and related structures proceeds via a radical mechanism, emitting various volatile products. nih.gov While direct and general examples of this compound synthesis via this method are not extensively documented in the surveyed literature, the fundamental principles of pyrolytic chemistry suggest its potential applicability. The decomposition of substituted 2H-pyrones, for example, has been shown to lead to the formation of other heterocyclic systems like benzimidazoles through pyrolysis. clockss.org This indicates that with carefully chosen heterocyclic precursors, pyrolytic fragmentation could be tailored to yield a diazabutadiene skeleton.

Condensation Reactions of Carbonyl Compounds with Hydrazines

The most conventional and widely used method for preparing 2,3-diazabutadienes (azines) is the condensation reaction between two equivalents of a carbonyl compound (an aldehyde or a ketone) and one equivalent of hydrazine. erpublications.commdpi.comsathyabama.ac.in This reaction forms the characteristic C=N-N=C backbone of the azine molecule.

The reaction can be performed under various conditions. In a typical laboratory synthesis, the reactants are refluxed in a solvent like ethanol, often with the addition of an acid catalyst. sid.ir Alternatively, the reaction can be promoted by iodine. researchgate.net Solvent-free conditions have also been developed, where solid reactants are ground together, often at room temperature, providing an environmentally friendly approach with high yields and selectivity. sid.iracs.org

Depending on the starting carbonyl compound, this method yields either aldazines (from aldehydes) or ketazines (from ketones). erpublications.comsathyabama.ac.in The versatility of this reaction allows for the synthesis of a wide array of both symmetrical and unsymmetrical azines. erpublications.com

Table 2: Conditions for Condensation Synthesis of Azines

| Carbonyl Type | Hydrazine Source | Conditions | Catalyst/Promoter | Reference(s) |

|---|---|---|---|---|

| Aldehydes & Ketones | Hydrazine hydrate | Solid-state grinding, room temp. | None | acs.org |

| Aldehydes & Ketones | Hydrazine hydrate | Solution, reflux | Acid or Iodine | acs.org, researchgate.net |

| Aldehydes | Hydrazine monohydrochloride | Solvent-free | Ferric chloride | acs.org |

| Aldehydes & Ketones | Hydrazine sulfate | Solid-state, alumina (B75360) support | Sodium hydroxide | sid.ir |

| Benzylic & Aliphatic Alcohols | Hydrazine hydrate | Toluene, reflux | Ruthenium pincer complex | acs.org |

Advanced Synthesis of Substituted this compound Systems

Beyond the synthesis of the parent compound, significant research has been directed towards methods for introducing specific functional groups onto the this compound framework. These advanced strategies allow for the fine-tuning of the molecule's electronic and steric properties.

Halogenation and Functional Group Incorporation

The introduction of halogen atoms and other functional groups can be achieved either by building up the diazabutadiene from already functionalized precursors or by modifying a pre-synthesized diazabutadiene.

A direct method for creating halogenated derivatives is the copper-mediated oxidative coupling of hydrazones with carbon tetrachloride, which yields 1,4-dichloro-1,4-disubstituted-2,3-diazabutadienes. mdpi.comnih.gov These dichlorodiazadienes are valuable as they can exhibit interesting properties and serve as building blocks for further transformations. mdpi.com For instance, 4,4-dichloro-1,2-diazabuta-1,3-dienes react with nucleophiles like dimethyl malonate to afford pyridazinone derivatives. mdpi.com

Trifluoromethylated this compound Synthesis

The introduction of trifluoromethyl (CF₃) groups into heterocyclic compounds is a significant strategy in medicinal and agricultural chemistry due to the unique physicochemical properties they impart. The synthesis of 2-trifluoromethyl-1,3-diazabutadienes serves as a key step in the construction of more complex trifluoromethylated heterocycles, such as pyrimidines. thieme-connect.comthieme-connect.com Methodologies for preparing these valuable intermediates primarily involve the condensation of trifluoroacetamidine (B1306029) with various electrophilic reagents. nih.govmdpi.com

Two main strategies have been developed for the synthesis of 2-trifluoromethyl-1,3-diazabutadienes. The first involves the direct condensation of trifluoroacetamidine with amide acetals. thieme-connect.com The second utilizes the Vilsmeier-Haack reagent, a chloromethaniminium salt, to react with trifluoroacetamidine. thieme-connect.comthieme-connect.com These methods provide access to a range of 2-trifluoromethyl-1,3-diazabutadiene derivatives that can be used as building blocks in subsequent cycloaddition reactions. nih.gov

Condensation with Amide Acetals

A general procedure for synthesizing 2-trifluoromethyl-1,3-diazabutadienes involves the reaction of trifluoroacetamidine with an appropriate amide acetal (B89532). thieme-connect.com The reaction is typically carried out under an inert nitrogen atmosphere in an anhydrous solvent like tetrahydrofuran (B95107) (THF). thieme-connect.com The amide acetal is added to a solution of trifluoroacetamidine, and the mixture is stirred at room temperature for an extended period, often overnight (approximately 16 hours). thieme-connect.com Following the reaction, the solvent and any excess amide acetal are removed under vacuum to yield the 2-trifluoromethyl-1,3-diazabutadiene product as an oil. thieme-connect.com These crude products are often used directly in subsequent synthetic steps without further purification. thieme-connect.com

This methodology can also be applied to protected derivatives, such as N-tert-butoxycarbonyl (Boc) protected trifluoroacetamidine, to generate 1-tert-butoxycarbonyl-2-trifluoromethyl-1,3-diazabutadienes. thieme-connect.com In this variation, the reaction mixture is heated to reflux for a shorter duration (30–90 minutes) before the solvent is evaporated. thieme-connect.com

Reaction with Vilsmeier-Haack Reagent

An alternative approach employs a chloromethaniminium salt, also known as the Vilsmeier-Haack reagent, derived from the reaction of N,N-dimethylbenzamide with phosphorus oxychloride. thieme-connect.comthieme-connect.comnih.govmdpi.com This method also successfully yields 2-trifluoromethyl-1,3-diazabutadienes from trifluoroacetamidine. nih.govmdpi.com These resulting diazabutadienes are key intermediates for synthesizing various heterocyclic systems. nih.gov For example, their subsequent [4+2] cycloaddition reactions with electron-deficient acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), lead to the formation of 2-(trifluoromethyl)pyrimidines. nih.govresearchgate.net

The research findings for the synthesis of various trifluoromethylated this compound derivatives are detailed in the tables below.

Table 1: Synthesis of 2-Trifluoromethyl-1,3-diazabutadienes via Amide Acetal Condensation

| Starting Material (Amidine) | Amide Acetal | Solvent | Conditions | Product |

|---|---|---|---|---|

| Trifluoroacetamidine | N,N-Dimethylformamide dimethyl acetal | Anhydrous THF | N₂ atmosphere, Room temp., 16 h | 4-(Dimethylamino)-1,1,1-trifluoro-N-methyl-N-(1-methoxyethylidene)methanediamine |

| Trifluoroacetamidine | N,N-Dimethylacetamide dimethyl acetal | Anhydrous THF | N₂ atmosphere, Room temp., 16 h | 4-(Dimethylamino)-1,1,1-trifluoro-N-methyl-N-(1-methoxypropylidene)methanediamine |

| N-tert-butoxycarbonyltrifluoroacetamidine | N,N-Dimethylformamide dimethyl acetal | Anhydrous THF | N₂ atmosphere, Reflux, 30-90 min | tert-butyl (Z)-N-(1-(dimethylamino)-2,2,2-trifluoroethylidene)formamidate |

Data sourced from Medina-Mercado et al., 2018. thieme-connect.com

Table 2: Synthesis of 2-Trifluoromethyl-1,3-diazabutadienes via Vilsmeier-Haack Reagent

| Starting Material (Amidine) | Reagents | Solvent | Conditions | Product Class |

|---|---|---|---|---|

| Trifluoroacetamidine | N,N-dimethylbenzamide, Phosphorus oxychloride | Not specified | Not specified | 2-Trifluoromethyl-1,3-diazabutadienes |

Data sourced from various studies on diazabutadiene synthesis. thieme-connect.comnih.govmdpi.comresearchgate.net

Reactivity and Mechanistic Studies of 2,3 Diazabutadiene

Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of 2,3-diazabutadiene chemistry. These concerted reactions, including Diels-Alder cycloadditions and annulations, offer efficient pathways for the construction of complex molecular architectures.

Diels-Alder Cycloadditions with Aldehydes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.org In the context of 2,3-diazabutadienes, these compounds can react with aldehydes, which act as dienophiles. Theoretical studies, employing high-level ab initio molecular orbital and density functional methods, have investigated the mechanism of the [π4s + π2s]-cycloaddition of 2-azabutadiene with formaldehyde. acs.org These calculations predict a concerted reaction pathway, a finding that aligns with experimental observations. acs.org

The regioselectivity and stereoselectivity of these reactions have been probed, revealing the significant influence of Lewis acid catalysts. acs.org Coordination of a Lewis acid to the dienophile can dramatically lower the reaction barrier and enhance stereoselectivity by altering the geometric and electronic characteristics of the transition state. acs.orgacs.org The preference for the exo-coordination of the catalyst in the transition state is attributed to the electrostatic interaction between the Lewis acid and the nitrogen lone pair of the 2-azabutadiene. acs.org

[4+2] Cycloaddition Pathways for Heterocycle Formation

The versatility of 2,3-diazabutadienes as dienes in [4+2] cycloaddition reactions extends beyond simple aldehydes to a wide range of dienophiles, leading to the synthesis of various heterocyclic systems. mdpi.comnih.gov These reactions are a primary method for synthesizing pyrimidine (B1678525) derivatives. For instance, 2-trihalomethyl-1,3-diaza-1,3-butadienes, prepared from the condensation of trihaloacetamidines with amide acetals or chloromethaniminium salts, react with electron-deficient acetylenes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield 2-(trihalomethyl)pyrimidines in high yields. mdpi.commdpi.com

The scope of dienophiles is broad and includes both electron-rich and electron-deficient species. mdpi.comnih.gov For example, the reaction of 3-tetrazolyl-1,2-diaza-1,3-butadienes with various dienophiles showcases an unusual reactivity pattern, providing access to a range of functionalized derivatives. mdpi.comnih.gov Similarly, enamides derived from acetophenone (B1666503) undergo inverse electron-demand aza-Diels-Alder reactions with in situ generated 1,2-diaza-1,3-dienes to afford 1,4,5,6-tetrahydropyridazines in excellent yields. nih.gov This reactivity also extends to cyclic enamides, yielding structurally significant fused polycyclic compounds. nih.gov

Furthermore, spiro[indoline-3,3′-pyridazin]-2-ones and spiro[indoline-3,3′- acs.orgmdpi.comnih.govtriazin]-2-ones can be synthesized in good yields and with high diastereoselectivity through the reaction of 3-phenacylideneoxindoles or 3-aryliminooxindol-2-ones with 1,2-diaza-1,3-dienes generated in situ from α-halogenated N-acylhydrazones. mdpi.comnih.gov A notable feature of these aza-Diels-Alder reactions is their success with both electron-deficient dienophiles and electron-deficient dienes. mdpi.com

The reaction of 1,3-diazabutadienes with various mono- and disubstituted ketenes also proceeds via a [4+2] cycloaddition pathway to furnish pyrimidinones. researchgate.netclockss.org However, the reaction outcome can be influenced by the substituents on the ketene, with some disubstituted ketenes favoring a [2+2] cycloaddition. clockss.org

Table 1: Examples of [4+2] Cycloaddition Reactions for Heterocycle Formation

| Diene | Dienophile | Product | Reference |

| 2-Trichloromethyl-1,3-diazabutadiene | Dimethyl acetylenedicarboxylate (DMAD) | 2-(Trichloromethyl)pyrimidine | mdpi.com |

| 1,2-Diaza-1,3-diene (in situ) | Enamide (from acetophenone) | 1,4,5,6-Tetrahydropyridazine | nih.gov |

| 1,2-Diaza-1,3-diene (in situ) | 3-Phenacylideneoxindole | Spiro[indoline-3,3′-pyridazin]-2-one | mdpi.comnih.gov |

| Benzothiazolyl linked 1,3-diazabuta-1,3-diene | Butadienyl ketene | 5-Butadienyl pyrimidinone | researchgate.net |

[4+1] Annulation Reactions for Triazole Synthesis

Beyond [4+2] cycloadditions, 2,3-diazabutadienes participate in [4+1] annulation reactions, providing a valuable route for the synthesis of 1,2,3-triazoles. mdpi.com This method offers an alternative to the more common azide-alkyne cycloadditions. organic-chemistry.orgnih.gov In this approach, 1,2-diaza-1,3-dienes, often generated in situ, react with a source of a single nitrogen atom.

One strategy involves the reaction of 1,2-diaza-1,3-dienes with primary amines. mdpi.comnih.gov For instance, 1,2-diaza-1,3-dienes generated under basic conditions from difluoroacetaldehyde (B14019234) N-tosylhydrazones react with primary amines through a [4+1] annulation to afford 1-substituted 1,2,3-triazoles. mdpi.comnih.gov This reaction proceeds via an initial 1,4-aza conjugate addition of the amine to the diazadiene, followed by cyclization and elimination. nih.gov A key advantage of this methodology is its tolerance of a wide range of functional groups on both the aliphatic and aromatic amine partners, providing access to a diverse library of triazoles under metal-, azide-, and acetylene-free conditions. mdpi.com

Another approach utilizes bifunctional amino reagents in a [4+1] annulation with 1,2-diaza-1,3-dienes generated in situ from α-halo N-acetyl hydrazones to produce triazole derivatives in good yields. mdpi.com This method can also be employed for the synthesis of unsubstituted 1,2,3-triazoles. mdpi.com

Addition and Substitution Reactions

In addition to pericyclic reactions, 2,3-diazabutadienes undergo various addition and substitution reactions, further highlighting their synthetic utility.

Aza-Michael Additions

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a synthetically important carbon-nitrogen bond-forming reaction. buchler-gmbh.com In the context of 2,3-diazabutadienes, these compounds can act as the Michael acceptor.

For example, the aza-Michael addition of anilines to 1,2-diaza-1,3-dienes occurs readily at room temperature without the need for a catalyst, yielding α-(N-arylamino)hydrazones in excellent yields. nih.gov These products can then be further transformed, for instance, through hydrolysis to the corresponding α-(N-arylamino)ketones, which are precursors for the synthesis of substituted indoles. nih.gov

Reactions with Electron-Deficient Alkynes

The reaction of 2,3-diazabutadienes with electron-deficient alkynes is a prominent feature of their reactivity profile, leading to the formation of pyrimidine derivatives. mdpi.comresearchgate.netcapes.gov.br These reactions typically proceed under mild conditions. researchgate.net

Specifically, 4-aryl-2-(trichloromethyl)-1,3-diaza-1,3-butadienes, which are isolable and relatively stable compounds, react with electron-deficient acetylenes to produce 4-aryl-2-(trichloromethyl)pyrimidines in good yields. researchgate.net The reaction is believed to proceed via a [4π + 2π] cycloaddition, where the diazabutadiene acts as the 4π component and the alkyne as the 2π component, followed by aromatization of the initial adduct. capes.gov.br This reactivity is also observed for other substituted 1,3-diaza-1,3-butadienes, such as 4-methylthio and 1-Boc derivatives, providing versatile routes to variously substituted pyrimidines. capes.gov.br

Intramolecular Reaction Dynamics and Cyclizations

The inherent structure of 2,3-diazabutadienes (azines) makes them valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The stereochemistry of the azine plays a significant role in determining the reaction pathway. The typically favored S-trans configuration of 2,3-diazabutadienes often leads to the formation of five-membered rings through exo-trigonal cyclization. rsc.org However, specific reaction conditions and substitution patterns can steer the cyclization towards larger, less common ring systems.

One notable example involves the reaction of 1,4-dichloro-2,3-diazabutadienes with cyclic thioureas. rsc.org While the S-trans configuration generally hinders 7-endo-trigonal ring closure, the addition of sodium hydride to ensure the formation of an intermediate anion facilitates the synthesis of seven-membered 1,3,4,6-thiatriazepines. rsc.org This reaction demonstrates a method to overcome the inherent kinetic preferences of the diazabutadiene system. The reaction of 1,4-dichloro-1,4-diphenyl-2,3-diazabutadiene with various cyclic thioureas yields a range of thiatriazepine products, often accompanied by 1,3,4-thiadiazole (B1197879) byproducts. rsc.org

| Reactant (Cyclic Thiourea) | Product (Thiatriazepine Derivative) | Yield (%) |

|---|---|---|

| Imidazolidine-2-thione | (7a) 2,5-Diphenyl-2,3,4,5-tetrahydroimidazo[2,1-f] researchgate.netcapes.gov.brmdpi.comrsc.orgthiatriazepine | 35% |

| 1,3-Dimethylimidazolidine-2-thione | (7b) 1,3-Dimethyl-2,5-diphenyl-2,3,4,5-tetrahydroimidazo[2,1-f] researchgate.netcapes.gov.brmdpi.comrsc.orgthiatriazepine | 63% |

| Tetrahydropyrimidine-2-thione | (8) 2,5-Diphenyl-3,4,5,6-tetrahydro-2H-pyrimido[2,1-f] researchgate.netcapes.gov.brmdpi.comrsc.orgthiatriazepine | 49% |

| Pyrimidine-2,4(1H,3H)-dione-6-thione | (9a) 2,5-Diphenyl-1,2,3,4-tetrahydro-5H-pyrimido[2,1-f] researchgate.netcapes.gov.brmdpi.comrsc.orgthiatriazepin-4-one | 36% |

Intramolecular cyclization can also lead to six-membered rings. In a notable case, a nitrile imine, generated from a dichlorobenzaldazine (a this compound derivative), undergoes a rare "6-endo-dig" ring closure. vanderbilt.edu This process involves the intramolecular nucleophilic addition of a nitrogen lone pair to the electron-deficient nitrile carbon, forming a stable six-membered tetrazine ylide. vanderbilt.edu This reaction highlights the versatility of the diazabutadiene scaffold in forming diverse heterocyclic systems under specific conditions. vanderbilt.edu

Furthermore, 2,3-diaza-1,3-butadienes serve as key intermediates in copper-catalyzed reactions for synthesizing fused heterocyclic systems. For instance, the reaction between 2,3-diaza-1,3-butadienes and arylidenemalononitriles, with metallic copper as the catalyst, provides a straightforward route to rsc.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine derivatives. mdpi.com Another form of intramolecular cyclization is observed in the photochemical valence isomerization of 1H-2,3-benzodiazepines, which contain a 1,2-diazabutadiene moiety. rsc.orgrsc.org Irradiation of these compounds leads to the formation of 2a,7-dihydro rsc.orgresearchgate.netdiazeto[4,1-a]isoindoles, demonstrating a rapid photoisomerization to a diazetine structure. rsc.orgrsc.org

Photochemical Isomerization of 2,3-Diazabutadienes

Acyclic 2,3-diazabutadienes (azines), particularly those with aromatic and heterocyclic substituents, can exhibit photochromism, undergoing reversible photochemical E/Z isomerization. researchgate.net This behavior is a key feature of their reactivity, allowing for modulation of their properties with light. The mechanism of this isomerization is understood to involve an inversion at one of the nitrogen atoms, coupled with a rotational movement around either the N-N single bond or the C=N double bond. researchgate.net

The study of these photoreactions has led to the classification of azines into different types based on their formal kinetic behavior. researchgate.net This kinetic analysis provides direct evidence for the occurrence of photochemical E-Z isomerization. researchgate.net Some azines exhibit a simple unitary photoreaction (A ⇌ B), while others show a more complex reversible consecutive photoreaction (A ⇌ B ⇌ C). researchgate.net For some derivatives, such as benzophenone-9-anthraldehyde azine, the photochemical E-Z isomerisation is thermally reversible. researchgate.net

The efficiency of these photochemical processes can be quantified by determining the quantum yields of the photoreaction. A method has been described for calculating the quantum yields of photoreactions for molecules adsorbed on surfaces, such as silica (B1680970) gel, by solving the kinetic equations for viscous media. capes.gov.br This technique has been applied to study the photoisomerization of specific this compound derivatives. capes.gov.br

| Compound | Experimental Condition | Finding |

|---|---|---|

| 1-(9-anthryl)-4,4-diphenyl-2,3-diazabutadiene | Adsorbed on silica gel | The quantum yields of the photoisomerization were successfully calculated using a method based on kinetic equations and optical density measurements. |

The ability to undergo photochemical isomerization makes 2,3-diazabutadienes interesting candidates for the development of photoresponsive materials and molecular switches. The specific substituents on the diazabutadiene backbone significantly influence the kinetics and reversibility of the isomerization process, allowing for the tuning of their photochromic properties. researchgate.net

Coordination Chemistry of 2,3 Diazabutadiene Ligands

2,3-Diazabutadiene as an N,N-Donor Ligand in Metal Complexes

This compound (DAB) ligands, also known as α-diimines, are a versatile class of compounds in coordination chemistry. bohrium.comscispace.com Their flexible N=C-C=N backbone allows them to coordinate to metal centers in various ways, acting as neutral two-electron donors or as radical anionic and dianionic ligands. bohrium.comscispace.com This electronic flexibility, coupled with the ease of modifying their steric and electronic properties by changing the substituents on the nitrogen and carbon atoms, makes them valuable ligands in the design of metal complexes with specific catalytic and electronic properties. bohrium.comscispace.com

In their most common coordination mode, this compound ligands act as bidentate N,N-donors, forming a stable five-membered chelate ring with the metal center. bohrium.comscispace.com The π-acceptor ability of the DAB ligand, which is greater than that of 2,2'-bipyridine, allows for significant π-back bonding from the metal to the ligand. scispace.com This interaction stabilizes the metal complex, particularly when the metal is in a low oxidation state. bohrium.com The extent of this back-bonding influences the geometry and electronic structure of the resulting complex. lkouniv.ac.in

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes containing this compound ligands typically involves the reaction of a suitable metal precursor with the free DAB ligand. The choice of metal precursor, solvent, and reaction conditions can influence the final product's stoichiometry and geometry. Characterization of these complexes is achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Rhenium(I) complexes with this compound ligands have been synthesized and studied for their interesting photophysical and liquid-crystalline properties. nih.govacs.org For instance, complexes of the type [ReX(L)(CO)3] (where X = Cl, Br, I, and L is a N,N'-bis(4-((4-alkoxybenzoyl)oxy)phenyl)-1,4-diaza-1,3-butadiene ligand) have been prepared. nih.govacs.org The synthesis of the chloro and bromo complexes is achieved through the direct reaction of the DAB ligand with [ReX(CO)5]. nih.govacs.org The iodo and triflato derivatives can be obtained via metathesis reactions from the chloro or bromo precursors. nih.govacs.org

These complexes have been characterized using various techniques, including infrared (IR) spectroscopy, which shows characteristic strong peaks for the carbonyl groups, and nuclear magnetic resonance (NMR) spectroscopy. liberty.edu X-ray crystallography has been used to determine the precise molecular structure of some of these complexes. acs.org

Table 1: Selected Rhenium(I) this compound Complexes and their Synthetic Routes

| Complex | Synthetic Precursors | Reaction Type |

| [ReX(L)(CO)3] (X = Cl, Br) | L and [ReX(CO)5] | Direct Reaction |

| [ReI(L)(CO)3] | [ReCl(L)(CO)3] or [ReBr(L)(CO)3] and KI | Metathesis |

| [Re(CF3SO3)(L)(CO)3] | [ReCl(L)(CO)3] or [ReBr(L)(CO)3] and Ag(CF3SO3) | Metathesis |

Data compiled from multiple sources. nih.govacs.org

The synthesis of the first this compound-indium(II) complexes has been reported, expanding the coordination chemistry of this ligand to the p-block elements. nih.gov The reaction of a this compound ligand, specifically (ArN=CH)2 where Ar = 2,6-diisopropylphenyl, with indium(I) halides leads to the formation of the dinuclear indium(II) complex [In2Cl2(DAB•)2]. nih.gov This complex has been characterized by single-crystal X-ray diffraction, which confirmed its dimeric structure with each indium atom coordinated to a radical anionic DAB ligand. nih.gov

Ruthenium complexes incorporating this compound ligands have been extensively investigated for their catalytic applications and interesting electronic properties. researchgate.net A series of di-ruthenium(II) complexes of the general formula [Ru2(PPh3)2(L-R)2Cl3]Cl, where L-R represents a parasubstituted 1,4-diazabutadiene ligand, have been synthesized by reacting [Ru(PPh3)3Cl2] with the corresponding DAB ligand. These complexes feature two ruthenium centers bridged by three chloride ions, with each ruthenium also coordinated to a triphenylphosphine and a chelating DAB ligand.

The characterization of these ruthenium complexes has been carried out using techniques such as mass spectrometry, ¹H NMR, FT-IR, and UV-vis spectrophotometry. researchgate.net X-ray diffraction studies on single crystals of these complexes have provided detailed structural information, confirming the N,N-chelation of the diazabutadiene ligand to the ruthenium center, forming a five-membered ring. researchgate.net

Table 2: Characterization Data for a Di-ruthenium(II) this compound Complex

| Technique | Observation | Interpretation |

| Mass Spectrometry | Molecular ion peak corresponding to [Ru2(PPh3)2(L-R)2Cl3]+ | Confirms the formation of the desired complex cation |

| ¹H NMR | Signals corresponding to the protons of the DAB and PPh3 ligands | Provides information about the ligand environment around the metal center |

| FT-IR | Stretching frequencies for the C=N bonds of the DAB ligand | Shift in frequency upon coordination indicates metal-ligand interaction |

| UV-Vis | Intense absorptions in the visible and ultraviolet regions | Attributed to metal-to-ligand charge transfer (MLCT) transitions |

Data based on findings from multiple research articles. researchgate.net

Electronic Structure and Bonding in this compound Complexes

The bonding in this compound metal complexes is characterized by a combination of σ-donation from the nitrogen lone pairs to the metal and π-back donation from filled metal d-orbitals to the π* orbitals of the DAB ligand. bohrium.comlkouniv.ac.in This back-bonding is a crucial aspect of their electronic structure and has a significant impact on the properties of the complexes. lkouniv.ac.in

Depletion of electron density from the highest occupied molecular orbital (HOMO) of the ligand through σ-donation and population of the lowest unoccupied molecular orbital (LUMO) through back-donation leads to changes in the C-N and C-C bond lengths within the diazabutadiene backbone. lkouniv.ac.in Specifically, π-back donation strengthens the C-C bond and weakens the C-N bonds. The extent of these changes can be used as an indicator of the degree of back-bonding. lkouniv.ac.in

The redox-noninnocent nature of the DAB ligand means that it can exist in three different oxidation states: the neutral diimine, a monoanionic radical, and a dianionic diimide. bohrium.com This makes the assignment of the formal oxidation state of the metal center challenging and requires a combination of experimental techniques (such as EPR spectroscopy and electrochemistry) and theoretical calculations to fully elucidate the electronic structure. bohrium.comacs.org For example, in the case of the indium(II) complex [In2Cl2(DAB•)2], the DAB ligand exists as a radical anion. nih.gov

Catalytic Applications Involving 2,3 Diazabutadiene Complexes

Redox Catalysis

The redox-active nature of the 2,3-diazabutadiene ligand, which can exist in neutral, radical anionic, and dianionic forms, plays a crucial role in its catalytic applications. This allows the ligand to act as an electron reservoir, facilitating multi-electron transfer processes that are central to many redox catalytic cycles.

Photoreduction and Electroreduction of Carbon Dioxide

The conversion of carbon dioxide (CO₂) into valuable chemical feedstocks and fuels is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable energy sources. Rhenium(I) and manganese(I) tricarbonyl complexes containing this compound or structurally related α-diimine ligands have emerged as promising catalysts for the photoreduction and electroreduction of CO₂. researchgate.netresearchgate.net

These complexes, with the general formula fac-[M(α-diimine)(CO)₃X] (where M = Re, Mn; X = halide or other leaving group), can catalytically reduce CO₂ to carbon monoxide (CO) with high selectivity. researchgate.netnsf.gov The catalytic cycle is typically initiated by a one-electron reduction of the complex, leading to the formation of a radical anion. acs.org Subsequent loss of the axial ligand X generates a five-coordinate intermediate. This species can then undergo a further one-electron reduction to form a highly reactive anionic complex, which is the key species that binds and reduces CO₂. researchgate.net Alternatively, the initially formed radical species can dimerize before being reduced to the active catalytic form. researchgate.netliverpool.ac.uk

The mechanism for CO₂ reduction by these complexes has been a subject of detailed investigation. For rhenium complexes, it has been shown that an oxidative addition of CO₂ to a Re(0) center can occur. tind.io Spectroelectrochemical studies have been instrumental in elucidating the various intermediates in the catalytic cycle. mdpi.com The efficiency and selectivity of these catalysts can be influenced by the presence of Brønsted acids, which can facilitate the cleavage of the C-O bond in the CO₂ adduct. researchgate.netliverpool.ac.uk

Research has also focused on enhancing the performance and stability of these catalysts. One approach involves the covalent grafting of rhenium complexes onto surfaces like reduced graphene oxide (rGO) in a composite with TiO₂, which has been shown to increase the turnover number and stability for CO₂ photoreduction. nih.gov

Table 1: Performance of this compound and Related α-Diimine Complexes in CO₂ Reduction

| Catalyst Precursor | Method | Product | Turnover Number (TON) | Faradaic Efficiency (FE) | Reference |

| fac-[Re(bpy-COOH)(CO)₃Cl] | Photoreduction | CO | 5.46 (at 100 min) | 99.0% | e3s-conferences.org |

| fac-[Mn(bpy)(CO)₃Br] | Electroreduction | CO | - | High | researchgate.net |

| fac-[Re(dmbpy)(CO)₃Cl] | Photoreduction | CO | - | - | tind.io |

| Mn(dmbpy)(CO)₃(CH₃CN) in solution at SiNWs–H photocathode | Photoelectro-reduction | CO | Quantitative conversion | High | acs.org |

Note: bpy = 2,2'-bipyridine; dmbpy = 4,4'-dimethyl-2,2'-bipyridine, which are structurally related to 2,3-diazabutadienes and are often used as benchmark ligands in these studies.

Homogeneous Catalysis for Organic Transformations

The ability of this compound ligands to stabilize various oxidation states of the metal center and to participate directly in substrate activation makes them valuable ligands in homogeneous catalysis for a variety of organic transformations.

Dehydrogenation and Transfer Hydrogenation Reactions

Dehydrogenation and transfer hydrogenation are fundamental reactions in organic synthesis, providing routes to unsaturated compounds and the reduction of various functional groups, respectively. Ruthenium complexes bearing this compound ligands have proven to be effective catalysts for acceptorless dehydrogenation of alcohols. rsc.orgrsc.org

Specifically, complexes of the type cis-Ru[κ²-N,N-DAB-X]₂Cl₂ (where DAB-X represents a substituted 1,4-diazabutadiene) act as precursors for catalysts that promote the acceptorless dehydrogenative coupling of primary alcohols to form esters and the dehydrogenation of secondary alcohols to yield ketones. rsc.orgrsc.org For example, the dehydrogenation of benzyl (B1604629) alcohol using cis-Ru[κ²-N,N-DAB-H]₂Cl₂ as a catalyst precursor leads to the formation of benzyl benzoate. rsc.org The mechanism of this transformation is proposed to involve the non-innocent character of the diazabutadiene ligand, which facilitates a β-hydrogen elimination from a coordinated alkoxide. rsc.org

In transfer hydrogenation reactions, which typically involve the use of a hydrogen donor like isopropanol, iron complexes have also been investigated. While not always explicitly containing a this compound ligand, related nitrogen-based ligands are employed. For instance, iron(II) hydride complexes with chiral N₂P₂ macrocyclic ligands are active in the asymmetric transfer hydrogenation of ketones. nih.gov The mechanism is believed to be bifunctional, involving the metal center and the ligand framework.

Table 2: Dehydrogenation of Alcohols Catalyzed by a cis-Ru[κ²-N,N-DAB-H]₂Cl₂ Precursor

| Substrate | Product(s) | Yield (%) | Reference |

| Benzyl alcohol | Benzyl benzoate | 93 | rsc.org |

| 1-Phenylethanol | Acetophenone (B1666503) | 98 | rsc.org |

| Cyclohexanol | Cyclohexanone | 99 | rsc.org |

| 1,4-Butanediol | γ-Butyrolactone, 4-hydroxybutanal | 65, 23 | rsc.org |

| 1,5-Pentanediol | δ-Valerolactone, 5-hydroxypentanal | 68, 20 | rsc.org |

Reaction conditions typically involve heating the substrate with the catalyst precursor in a suitable solvent like o-xylene.

Theoretical and Computational Chemistry of 2,3 Diazabutadiene

Electronic Structure Theory Applications

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been extensively applied to investigate the properties of 2,3-diazabutadiene and its derivatives. DFT calculations are crucial for determining the optimized geometries, conformational preferences, and electronic structures of these molecules.

Computational studies have consistently shown that 2,3-diaza-1,3-butadiene exists in multiple conformations, with the planar s-trans conformer being the most stable. The relative energies of other conformers, such as the s-gauche and the planar s-cis, have been calculated, revealing the energetic landscape of the molecule. The s-cis conformer is generally found to be a transition state rather than a stable minimum. The energy difference between the s-trans and s-gauche conformers is calculated to be approximately 1 kcal/mol.

DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), are also employed to determine key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the molecule's reactivity and its behavior in charge-transfer processes. The HOMO-LUMO energy gap is a critical parameter in assessing the chemical reactivity and kinetic stability of the molecule. For a related N-aryl substituted triphenodioxazine, the HOMO and LUMO energy levels were calculated by the DFT B3LYP/6–311++G(d,p) method. researchgate.net

Table 1: Calculated Electronic Properties of this compound Derivatives This table presents representative data for diazabutadiene derivatives as specific values for the parent compound are not readily available in the searched literature.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Triphenodioxazine Derivative | B3LYP/6-311++G(d,p) | -5.30 | -3.52 | 1.78 |

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, provide a high level of theory for studying this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a rigorous examination of the molecule's properties.

Ab initio studies have been instrumental in confirming the conformational preferences of this compound, with the MP2 method also identifying the s-trans conformer as the global minimum. These calculations provide accurate geometries and relative energies of different conformers. For instance, at the MP2/6-31G* level, the energy difference between the s-trans and s-gauche conformers is found to be in good agreement with DFT results.

Furthermore, ab initio methods are crucial for investigating reaction mechanisms and energetics, such as in Diels-Alder reactions where this compound acts as the diene component. ukim.mk These calculations can elucidate the nature of transition states and determine activation barriers with high accuracy. ukim.mk For the Diels-Alder reaction of 2,3-diaza-1,3-butadiene with ethylene (B1197577), correlated ab initio methods show that the presence of nitrogen atoms in the diene increases the activation energy barrier by 4.9 to 6.9 kcal/mol compared to 1,3-butadiene. ukim.mk

Mechanistic Insights and Reaction Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms and energetics of reactions involving this compound. DFT and ab initio methods are used to map out potential energy surfaces, locate transition states, and calculate reaction barriers, providing a detailed understanding of reaction pathways.

One of the most studied reactions is the Diels-Alder cycloaddition. ukim.mkresearchgate.netnih.gov Theoretical investigations have explored the reactivity of 2,3-diaza-1,3-butadiene with various dienophiles. ukim.mk These studies reveal that the energy barrier for hetero-Diels-Alder reactions is relatively high. For example, the reaction with ethylene has a calculated activation barrier that is higher than the all-carbon equivalent, which is attributed to repulsive lone pair interactions between the nitrogen atoms of the diene and the π-orbitals of the dienophile. ukim.mk The highest activation energy barrier, calculated at the MP4/6-31G//MP2/6-31G level, was found for the reaction with exo-cis-diazene, reaching 34.76 kcal/mol. ukim.mk

Computational studies also provide insights into the stereoselectivity of these reactions, explaining, for instance, why transition states with an endo hydrogen and an exo lone pair are energetically favored. ukim.mk This preference is explained by minimizing lone pair-lone pair repulsions between the diene and the dienophile in the transition state. ukim.mk

Table 2: Calculated Activation Energies for Diels-Alder Reactions of this compound Data extracted from ab initio calculations for reactions with various heterodienophiles. ukim.mk

| Dienophile | Transition State Geometry | Activation Energy (kcal/mol at MP4/6-31G//MP2/6-31G) |

|---|---|---|

| Ethylene | - | 32.55 |

| Formaldehyde | exo | 27.91 |

| Formaldimine | exo | 31.05 |

| cis-Diazene | exo | 34.76 |

| trans-Diazene | - | 31.25 |

| Nitrosyl hydride | exo | 16.65 |

Bonding Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding within a molecule in terms of localized electron-pair bonding units (Lewis structures). It provides information on hybridization, bond orders, and donor-acceptor (hyperconjugative) interactions.

For diazabutadiene systems, NBO analysis reveals the nature of the C=N and N-N bonds. The analysis of the Lewis structure shows significant delocalization of electron density. The stabilization energy E(2) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO is a key metric. uni-muenchen.de In substituted 1,4-diazabutadiene complexes, significant donor-acceptor interactions are observed, such as from the lone pair of an oxygen atom in a carbonyl group to the π* antibonding orbital of the imine (n → π*). mdpi.comresearchgate.net These interactions are crucial in understanding the electronic structure and stability of different conformers.

NBO analysis can also quantify the covalent contribution to metal-ligand bonds in complexes of diazabutadienes, as indicated by the Wiberg bond index. rug.nl

Table 3: Illustrative NBO Donor-Acceptor Interactions in a Diazabutadiene System This table presents representative data for a substituted 1,4-diazabutadiene-rhenium complex as specific data for the parent this compound is not readily available. mdpi.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| ns(O3) | π(C10=N1) | 0.47 |

| π(C3≡O3) | π(C10=N1) | 0.47 |

| np(Br) | σ(C-H) | 2.48 |

| n(O) | π | 0.68 |

| n(Br) | π* | 0.31 |

Non-Covalent Interaction (NCI) Index Studies

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize weak, non-covalent interactions in real space, such as van der Waals forces, hydrogen bonds, and steric repulsion. wikipedia.org The method is based on the electron density and its reduced density gradient.

NCI plots for substituted diazabutadiene systems reveal the presence of various intra- and intermolecular interactions. mdpi.comresearchgate.net For example, in rhenium complexes of alkyl-substituted 1,4-diazabutadienes, NCI plots show attractive interactions between C-H bonds and a bromine atom, as well as between C-H bonds and carbonyl groups. mdpi.com The color-coding of the NCI surfaces helps to distinguish between stabilizing (attractive) and destabilizing (repulsive) interactions. Green surfaces typically indicate weak van der Waals interactions, blue surfaces suggest stronger attractive interactions like hydrogen bonds, and red surfaces denote repulsive steric clashes.

These studies are vital for understanding crystal packing, supramolecular assembly, and the subtle forces that govern the conformational preferences and reactivity of diazabutadiene derivatives. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model used to reveal molecular structure through the topology of the electron density. wikipedia.org This analysis identifies bond critical points (BCPs) and characterizes the nature of atomic interactions. wikipedia.orgresearchgate.net

In the context of halogenated diazabutadiene dyes, QTAIM analysis has been instrumental in demonstrating the existence of bond critical points for various weak halogen-halogen contacts. mdpi.com The key parameters derived from this analysis include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), the energy density (H_b), the potential energy density (V(r)), and the Lagrangian kinetic energy (G(r)) at the bond critical points. mdpi.com These parameters help in quantifying the strength and nature of these non-covalent interactions. mdpi.com

Table 1: QTAIM Parameters for Halogen-Halogen Interactions in Diazabutadiene Derivatives

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H_b (a.u.) | V(r) (a.u.) | G(r) (a.u.) | E_int (kcal/mol) |

|---|---|---|---|---|---|---|

| C-Br···Br-C | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| C-Cl···Cl-C | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| C-I···I-C | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Prediction of Selectivity in Chemical Reactions (Regioselectivity and Stereoselectivity)

Theoretical studies, particularly using density functional theory (DFT), have been crucial in understanding and predicting the selectivity of reactions involving diazabutadienes. acs.org

Regioselectivity: In cycloaddition reactions, such as those with ketenes, 1,3-diazabutadienes exhibit high regioselectivity. exlibrisgroup.comcolab.ws For instance, reactions with phenyl- and chloroketenes yield specific pyrimidinone derivatives. exlibrisgroup.com The regioselectivity is influenced by the electronic properties of both the diazabutadiene and the reacting partner. acs.orgscirp.org DFT calculations help in elucidating the preferred orientation of the reactants in the transition state, thus predicting the major regioisomer. acs.org The reaction of 1,3-diazabutadienes with monosubstituted ketenes consistently leads to [4+2] cycloadducts. clockss.org

Stereoselectivity: The stereochemical outcome of reactions involving 2,3-diazabutadienes is also a subject of computational investigation. In Diels-Alder reactions with aldehydes, the use of a Lewis acid catalyst has been shown to significantly enhance stereoselectivity by altering the geometry and electronic character of the transition state. acs.org Theoretical models can predict whether a reaction will proceed through a concerted or stepwise mechanism, which is fundamental to understanding its stereoselectivity. For the Diels-Alder reaction of 2-azabutadiene with formaldehyde, calculations predicted a concerted [π4s + π2s]-cycloaddition. acs.org

Table 2: Predicted Selectivity in this compound Reactions

| Reaction Type | Reactants | Selectivity | Theoretical Method |

|---|---|---|---|

| Diels-Alder | 2-Azabutadiene + Formaldehyde | Concerted [π4s + π2s] | CASPT2F/6-31G//CASSCF/6-31G |

| Cycloaddition | 1,3-Diazabutadienes + Monosubstituted Ketenes | [4+2] Cycloadducts | Not Specified |

| Cycloaddition | N-Arylamino-1,3-diaza-1,3-butadienes + Phenyl/Chloroketenes | Regioselective | AM1 Calculations |

Photophysical Property Elucidation

The photophysical properties of this compound and its derivatives, particularly its metal complexes, have been extensively studied using computational methods like time-dependent density functional theory (TD-DFT). acs.orgnih.gov These studies are vital for applications in areas like solar energy conversion and molecular electronics. researchgate.net

The electronic absorption spectra of these compounds are characterized by various transitions. For instance, in rhenium(I) complexes, metal-to-ligand charge transfer (MLCT) states are prominent. researchgate.net In ruthenium complexes, the lowest allowed electronic transition often involves charge transfer from the metal and other ligands to the diazabutadiene ligand, described as ¹MLCT/XLCT (metal-to-ligand/halide-to-ligand charge transfer). nih.gov

The nature of the excited states determines the luminescence properties of these molecules. acs.org For example, the primary contribution to the pre-edge region of the X-ray absorption spectrum of this compound is from the S1 nπ* excited state. ntnu.no Theoretical calculations predict that some ruthenium complexes with diazabutadiene ligands could be luminescent in the infrared region. rsc.orgacs.org The presence of the diazabutadiene ligand can dramatically alter the photophysical properties due to its strong π-acceptor character, leading to a red-shift in absorption and a decrease in emission energy. acs.org

Computational studies have also predicted an optical gap of 3.8 ± 0.4 eV for poly(this compound). aps.org

Table 3: Calculated Photophysical Properties of this compound and its Complexes

| Compound/Complex | Property | Calculated Value/State | Computational Method |

|---|---|---|---|

| This compound | Primary Pre-edge Contribution | S1 nπ* excited-state absorption | hh-TDA |

| Poly(this compound) | Optical Gap | 3.8 ± 0.4 eV | Pariser-Parr-Pople model |

| [Re(NCS)(CO)₃(di-iPr-N,N-1,4-diazabutadiene)] | Lowest Excited State | ³aA' (LLCT/MLCT) | TD-DFT |

| [Ru(Cl)₂(CO)₂(iPr-dab)] | Lowest Triplet State | ³MLCT/XLCT with ³pipi* admixture | UKS-DFT-CPCM |

Advanced Characterization Methodologies in 2,3 Diazabutadiene Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of molecules in the solid state. nih.gov For 2,3-diazabutadiene derivatives, this technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering unambiguous proof of molecular conformation and stereochemistry. nih.gov

Detailed research findings from X-ray diffraction analyses have been reported for various substituted 1,4-diazabutadienes. For instance, studies on 1,4-dialkyl-1,4-diazabutadienes have utilized this method to confirm their molecular structures. rsc.org The crystallographic data are crucial for understanding the steric and electronic effects of substituents on the geometry of the diazabutadiene core. In one study, the cocondensation of gallium vapor with 1,4-di-t-butyl-1,4-diazabuta-1,3-diene yielded a homoleptic main group diazadiene complex. rsc.org X-ray crystallography revealed a distorted tetrahedral geometry for this complex, providing unique insights into its bonding and electronic structure. rsc.org

Table 1: Illustrative Crystallographic Data for a Diazabutadiene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 12.456(3) |

| c (Å) | 15.789(4) |

| β (°) | 98.76(1) |

| N=N Bond Length (Å) | 1.25(1) |

| C=N Bond Length (Å) | 1.28(1) |

Note: Data are hypothetical examples based on typical values for related structures and are for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of 2,3-diazabutadienes in solution. rsc.org ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the elucidation of molecular connectivity and conformation in the solution state. ipb.ptscispace.com

In ¹H-NMR spectra of this compound derivatives, the protons on the imine carbons (CH=N) typically appear as singlets in the downfield region. The exact chemical shift is influenced by the nature of the substituents on the nitrogen and carbon atoms. rsc.org For example, in a series of 1-alkyl-4-[2-aryl-1-diazenyl]piperazines, the protons in the piperazine (B1678402) ring appear as distinct triplets. scispace.com

¹³C-NMR spectroscopy is equally informative. The carbon atoms of the C=N double bonds in diazabutadiene systems give characteristic signals in the range of 160-170 ppm. rsc.orgmdpi.com The specific chemical shifts provide insight into the electronic nature of the diazabutadiene backbone. chemguide.co.uk In studies of new azo dyes, ¹³C-NMR was used to identify the carbon atoms of the C=O and N=N functionalities, confirming the proposed structures. echemcom.com The combination of ¹H and ¹³C-NMR data, often supplemented by 2D NMR techniques like COSY and HMBC, allows for the complete assignment of the molecular structure in solution. beilstein-journals.org

Table 2: Typical NMR Chemical Shifts (δ) for Substituted Diazabutadienes in CDCl₃

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | N=CH | 8.0 - 9.5 |

| ¹H | Aryl-H | 7.0 - 8.0 |

| ¹H | Alkyl-H (adjacent to N) | 2.5 - 4.0 |

| ¹³C | N=C H | 160 - 170 |

| ¹³C | Aryl-C | 120 - 150 |

Note: Ranges are approximate and can vary based on specific substituents and solvent.

Vibrational Spectroscopy (Infrared)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. rsc.orgmsu.edu For 2,3-diazabutadienes, IR spectroscopy is used to confirm the presence of the characteristic N=N (azo) and C=N (imine) stretching vibrations. nih.gov

The stretching frequency of the N=N bond in azo compounds is typically observed in the region of 1450–1510 cm⁻¹. nanobioletters.com However, for symmetric azo derivatives, this vibration may be weak or absent in the IR spectrum. nih.gov The C=N stretching vibration of the imine groups usually gives rise to a moderate to strong band in the region of 1620-1690 cm⁻¹. The exact position of these bands can be influenced by conjugation and the electronic properties of the substituents attached to the diazabutadiene system. vscht.cz For instance, in certain azo dyes, the strong absorption for the –N=N– moiety appears around 1520-1461 cm⁻¹. nanobioletters.com IR spectral data for some azo-metal chelates show a shift in the ν(N=N) band upon coordination with a metal ion. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Core

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=N | Stretch | 1620 - 1690 | Medium to Strong |

| N=N | Stretch | 1450 - 1520 | Weak to Medium |

| C-H (on imine) | Stretch | 3020 - 3080 | Medium |

Note: Values are typical and can shift based on molecular structure and environment.

Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the electronic transitions within a molecule. utoronto.ca The conjugated π-system of this compound gives rise to characteristic absorptions in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org

These compounds typically exhibit two main types of electronic transitions: a high-energy π → π* transition and a lower-energy n → π* transition. utoronto.calibretexts.org The π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, usually results in a strong absorption band. The n → π* transition, involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, is generally weaker. libretexts.org

The position of the maximum absorbance (λ_max) is highly sensitive to the extent of conjugation and the nature of the substituents. researchgate.net For example, the electronic absorption spectra of certain azo dyes show bands in the 343–434 nm range with high extinction coefficients. researchgate.net Complexation with metal ions can also cause a significant shift in the absorption peaks, a phenomenon that is useful in the development of colorimetric sensors. nanobioletters.com

Table 4: Example UV-Vis Absorption Data for Azo Derivatives

| Compound Type | Solvent | λ_max (nm) (Transition) | Molar Absorptivity (ε) |

|---|---|---|---|

| Azo Dye A | Methanol (B129727) | 356 (π → π*) | High |

| Azo Dye A | Methanol | 434 (n → π*) | Low |

| Azo Dye B-Metal Complex | Methanol | 380 (π → π*) | High |

Note: Data are illustrative, based on findings for related azo compounds. researchgate.net

Emerging Applications and Functional Materials of 2,3 Diazabutadiene

Development of High-Energy and Insensitive Materials

The redox-active nature of the 2,3-diazabutadiene moiety has been harnessed in the development of high-performance organic electrode materials for rechargeable batteries. These materials offer a promising alternative to traditional inorganic cathodes, with advantages such as high theoretical capacity and structural flexibility.

Researchers have identified the conjugated diazabutadiene (–N=C–C=N–) group as a key redox center in organic battery materials. chinesechemsoc.org For instance, benzo-dipteridine derivatives, which incorporate two diazabutadiene moieties, have been investigated as a new class of organic cathodes for lithium-ion and sodium-ion batteries. acs.org These materials are noted for their ability to undergo multiple, reversible one-electron reductions, which is crucial for high-capacity energy storage. acs.org The inherent poor solubility of these compounds in most solvents contributes to their stability in battery electrolytes. acs.org

Density functional theory (DFT) calculations have been employed to understand the mechanism of energy storage. In the case of a benzo-dipteridine derivative, the calculations show that upon reduction and lithium binding, the lithium ion is stabilized by the adjacent nitrogen atoms of the diazabutadiene core. acs.org For example, in the one-electron reduced state of a dimethyl-substituted benzo-dipteridine (BF-Me₂), the conformation where lithium binds to the N5 position of the diazabutadiene system was found to be more thermodynamically favorable by 0.414 eV compared to binding at the N1 position. acs.org This highlights the critical role of the diazabutadiene fragment in stabilizing the charged state and facilitating the reversible redox chemistry necessary for battery function. chinesechemsoc.orgacs.org

| Compound Family | Redox Center | Key Finding | Application |

| Benzo-dipteridines | Two diazabutadiene moieties | Capable of multiple, reversible one-electron reductions, accommodating up to two electrons per moiety. acs.org | Organic cathodes for Li-ion and Na-ion batteries. acs.org |

| Pteridine Derivatives (e.g., Lumichrome) | Conjugated diazabutadiene (–N=C–C=N–) | The redox center facilitates reversible transformation through tautomerism upon ion insertion. chinesechemsoc.org | Organic electrode materials for lithium batteries. chinesechemsoc.org |

Design of Photochromic Systems

Photochromic materials, which undergo reversible color changes upon exposure to light, are at the heart of molecular switches and optical memory systems. The this compound framework has been successfully incorporated into such systems, often by functionalizing it with other photoactive units like dithienylethenes (DTEs). nih.gov

A notable example is a versatile diimine ligand containing adjacent 2,5-dimethyl(thienyl) rings in its backbone, which acts as a precursor to a novel photochromic ligand. nih.gov This dithienylethene-functionalized diazabutadiene can be coordinated to various elements, including boron and phosphorus, and can be integrated into polymers. nih.gov A study of these compounds revealed that the UV-visible absorption spectra of the photo-switched closed-ring isomer depend on the element present in the N,N'-chelating pocket of the diazabutadiene. nih.gov Furthermore, incorporating the DTE-diazabutadiene unit as a side chain in a phosphorane polymer significantly improved the reversibility between the open- and closed-ring forms while reducing the formation of unwanted by-products. nih.gov

The photochromism in these systems is based on light-induced transformations. For example, some photochromic 2,3-diazabutadienes (also known as azines) undergo a sequence of photochemical steps including photoisomerization and photo-ring-closing reactions. researchgate.net These processes are often thermally reversible. researchgate.net In certain systems, a photochromic effect was achieved in rigid matrices like methanol (B129727) at 77 K, where irradiation of a lactone species derived from the initial diazabutadiene led to a colored compound through a photo-ring-opening reaction. researchgate.net The development of multiphotochromic systems, which contain more than one photoactive unit, is an expanding field where diazabutadiene derivatives could serve as key components. rsc.org

| System | Photoactive Moiety | Key Feature | Finding |

| Dithienylethene-functionalized Ph-diazabutadiene | Dithienylethene (DTE) | Acts as a photoswitchable molecular device. nih.gov | UV-visible absorption depends on the element coordinated to the diazabutadiene; polymer incorporation enhances reversibility. nih.gov |

| trans-2-hydroxychalcones with carboxylate group | Flavylium-based network | Undergoes a network of reactions dependent on pH and light, including photoisomerization. researchgate.net | Irradiation leads to reversible formation of different isomers with a global quantum yield of 0.15 in aqueous solution. researchgate.net |

| Lactone-trapped chromene | ortho-quinone allide | Achieves photochromism in rigid matrices at low temperatures. researchgate.net | Irradiation causes a photo-ring-opening reaction to form a colored species; the color fades with a defined rate constant. researchgate.net |

Supramolecular Assembly and Crystal Engineering Applications

Crystal engineering relies on understanding and utilizing non-covalent interactions to design solid-state architectures with desired properties. The this compound structure provides a versatile platform for exploring these interactions, particularly halogen bonding and π–π stacking.

The synthesis of novel halogenated aromatic dichlorodiazadienes has demonstrated the power of halogen bonding in controlling molecular self-assembly. mdpi.comnih.gov In the solid state, these molecules exhibit multiple non-covalent halogen···halogen interactions, which were studied using X-ray diffraction and DFT calculations. mdpi.comnih.gov These theoretical studies confirmed that halogen bonding plays a crucial role in the self-assembly of these highly polarizable molecules and can dictate the packing preference in the crystal lattice. mdpi.comnih.gov This provides a tool for fine-tuning the material's properties by modifying the halogen substituents. nih.gov

Beyond halogen bonds, other weak interactions are instrumental in the supramolecular assembly of diazabutadiene derivatives. In the crystal structure of 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, the molecule lies on an inversion center, and the terminal benzene (B151609) rings are nearly perpendicular to the central 1,4-diazabutadiene plane. researchgate.netiucr.org The crystal packing is consolidated by weak C—H⋯π and π–π interactions. researchgate.net The study of various N,N-bis(aryl)-1,4-diazabutadienes further underscores the importance of these interactions in forming stable supramolecular assemblies. dntb.gov.ua The ability to form predictable solid-state structures has also made diazabutadiene derivatives useful as ligands in coordination chemistry, where the ligand's structure significantly influences the properties and activity of the resulting metal complexes. iucr.orgresearchgate.net

| Compound | Key Non-Covalent Interaction(s) | Structural Feature | Application |

| Halogenated Dichlorodiazadienes | Halogen bonding (XB) | Halogen···halogen interactions dictate solid-state packing. mdpi.comnih.gov | Crystal engineering of novel azo dyes. mdpi.comnih.gov |

| 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane | C—H⋯π and π–π stacking | Benzene ring is perpendicular to the diazabutadiene plane; interactions consolidate packing. researchgate.netiucr.org | α-diimine ligand for polymerization catalysts. iucr.org |

| N,N-bis(aryl)-1,4-diazabutadienes | Supramolecular assembly through various weak interactions. dntb.gov.ua | Formation of defined crystal structures. dntb.gov.ua | Building blocks for supramolecular chemistry. dntb.gov.ua |

Future Research Trajectories for 2,3 Diazabutadiene

Novel Synthetic Strategies and Derivative Chemistry

Future research in the synthesis of 2,3-diazabutadiene derivatives is moving towards the creation of more complex and functionally diverse molecules. These efforts are crucial for accessing novel chemical space and developing materials with tailored properties.

One primary direction involves the use of 2,3-diazabutadienes as versatile building blocks for the synthesis of complex heterocyclic systems. Research has demonstrated their utility in constructing pyrimidine (B1678525) and quinazoline (B50416) derivatives through cycloaddition reactions. thieme-connect.com For instance, 2-trifluoromethyl-1,3-diazabutadienes have been shown to be effective intermediates for creating trifluoromethyl-substituted pyrimidines, a motif of interest in medicinal chemistry. thieme-connect.com The development of new synthetic routes for introducing such groups into heterocyclic systems remains a significant challenge and a key area of future work. thieme-connect.com

Another promising avenue is the synthesis of novel fused heterocyclic systems. A recent study reported an accessible route to synthesize 2,4-substituted thiazine (B8601807) and 2,5-substituted thiazole (B1198619) derivatives, utilizing phenacetamidines as precursors to cyclic fused 1,3-diazabutadienes. researchgate.net The exploration of multicomponent reactions (MCRs) also presents a powerful strategy for generating molecular diversity. The Groebke–Blackburn–Bienaymé reaction, for example, uses a 1,3-diaza-1,3-butadiene intermediate, formed from an aldehyde and 2-aminopyridine, which then undergoes a [4+1] cycloaddition with an isocyanide to produce imidazo[1,2-a]pyridines. mdpi.com

The synthesis of organometallic complexes incorporating diazabutadiene ligands is another burgeoning field. rollins.edu Silver(I)-N-heterocyclic carbene (NHC) complexes have been synthesized from diazabutadiene precursors, with potential applications in medicinal chemistry. rollins.edu Furthermore, research into rare-earth metal complexes with diazabutadiene (DAD) ligands has yielded novel diradical compounds with interesting magnetic properties, opening up new platforms for single-molecule magnets (SMMs). acs.orgnih.gov The synthesis of these complexes often involves the reaction of anhydrous rare-earth metal halides with the diazabutadiene ligand and a reducing agent like potassium graphite. chinesechemsoc.org

Future work will likely focus on expanding the library of diazabutadiene derivatives through these and other innovative strategies. Key goals include improving reaction yields, exploring greener synthetic conditions, and generating derivatives with unique electronic, optical, and biological properties. mdpi.comrollins.edu

Table 1: Examples of Heterocycles Synthesized from Diazabutadiene Intermediates This table is interactive. Click on the headers to sort.

| Resulting Heterocycle | Reactants/Reaction Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | 2-Trifluoromethyl-1,3-diazabutadienes and electron-deficient acetylenes | Cycloaddition | thieme-connect.com |

| Imidazo[1,2-a]pyridines | Aldehyde, 2-aminopyridines, isocyanide | Acid catalyst, [4+1] cycloaddition | mdpi.com |

| Thiazine/Thiazole Derivatives | Phenacetamidines and glycine (B1666218) methyl ester | N/A | researchgate.net |

| thieme-connect.comtru.calibretexts.orgTriazolo[1,5-a]pyridines | 2,3-Diaza-1,3-butadienes and arylidenemalononitriles | Metallic Copper | mdpi.com |

| Tetrahydropyrrolo[2,3-b]indoles | 1,2-Diaza-1,3-dienes and indoles | ZnCl₂, [3+2] cycloaddition | mdpi.comnih.gov |

Expanded Catalytic Roles and Mechanisms

The application of this compound and its derivatives in catalysis is a rapidly evolving field. Their ability to act as redox-active "non-innocent" ligands, participating directly in the catalytic cycle, allows for novel reaction pathways. nih.govrsc.org Future research is aimed at discovering new catalytic transformations and elucidating the complex mechanisms involved.

A significant area of development is in acceptorless dehydrogenative coupling (ADC) reactions. Ruthenium complexes bearing 1,4-diazabutadiene ligands have been identified as effective catalyst precursors for the ADC of primary alcohols to form esters and H₂. nih.govrsc.org In these reactions, the diazabutadiene ligand is not merely a spectator; it actively participates by accepting and transferring protons and electrons. nih.govrsc.org Detailed mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the catalytic cycle involves the formation of a ruthenium(0) intermediate and a protonated κ¹-diazabutadiene moiety that facilitates β-hydrogen elimination from the alcohol substrate. rsc.orgrsc.org This understanding opens the door to designing more efficient catalysts for a range of dehydrogenative transformations, which are atom-economical and align with the principles of green chemistry. nih.gov